6'-Hydroxymethyl Simvastatin Acid Sodium Salt

Vue d'ensemble

Description

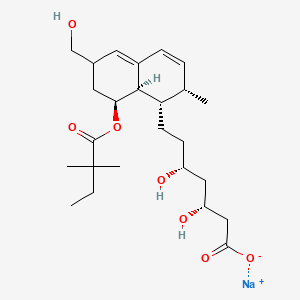

6’-Hydroxymethyl Simvastatin Acid Sodium Salt: is a metabolite of Simvastatin, a widely used statin medication. It is known for its role in lipid-lowering therapies and is primarily used in research settings. The compound has the molecular formula C25H39NaO7 and a molecular weight of 474.56 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt involves the hydroxylation of Simvastatin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective hydroxylation at the 6’ position. The reaction is usually carried out in an organic solvent such as methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced in a desiccated form and stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: 6’-Hydroxymethyl Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6’ position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

6’-Hydroxymethyl Simvastatin Acid Sodium Salt is extensively used in scientific research, particularly in the fields of:

Chemistry: As a reference standard for analytical methods and in the study of statin metabolism.

Biology: To investigate the biological effects of statin metabolites.

Medicine: In the development of new lipid-lowering therapies and to understand the pharmacokinetics of statins.

Industry: Used in pharmaceutical testing and quality control.

Mécanisme D'action

The mechanism of action of 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is similar to that of Simvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase , which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparaison Avec Des Composés Similaires

Simvastatin: The parent compound from which 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is derived.

Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

Lovastatin: A naturally occurring statin with a similar structure and function.

Uniqueness: 6’-Hydroxymethyl Simvastatin Acid Sodium Salt is unique due to its specific hydroxylation at the 6’ position, which provides distinct metabolic and pharmacokinetic properties compared to other statins. This uniqueness makes it valuable in research to understand the detailed metabolic pathways and effects of statins .

Activité Biologique

6'-Hydroxymethyl Simvastatin Acid Sodium Salt, a derivative of simvastatin, is a statin compound primarily known for its lipid-lowering properties. However, recent studies have highlighted its diverse biological activities beyond cholesterol reduction. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 134452-13-4

- Molecular Weight : 420.5 g/mol

The primary mechanism of action for simvastatin and its derivatives involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. However, this compound exhibits additional pleiotropic effects that contribute to its biological activity:

- Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect against oxidative stress-related damage.

- Endothelial Function Improvement : It enhances endothelial function by increasing nitric oxide availability and improving vasodilation.

Lipid-Lowering Effects

The compound effectively lowers LDL cholesterol levels and has been shown to increase HDL cholesterol levels in various clinical studies.

Anticancer Properties

Recent research indicates that this compound may have potential anticancer effects. A study demonstrated that co-treatment with doxorubicin enhances the cytotoxic effects on colorectal cancer cells, suggesting a synergistic effect that could improve therapeutic outcomes in cancer treatment .

Cardiovascular Benefits

In addition to its lipid-lowering effects, studies have reported that this compound can reduce cardiovascular events by improving endothelial function and reducing inflammation in vascular tissues .

Research Findings

Case Studies

-

Colorectal Cancer Treatment :

- A study evaluated the effects of simvastatin combined with doxorubicin on C26 murine colon cancer cells. Results indicated a significant increase in apoptosis rates in cancer cells treated with the combination therapy compared to either drug alone.

-

Cardiovascular Health :

- Clinical trials assessing the impact of this compound on patients with coronary artery disease showed improved endothelial function and reduced inflammatory markers over a 12-week period.

Propriétés

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O7.Na/c1-5-25(3,4)24(31)32-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-18(27)12-19(28)13-22(29)30;/h6-7,10,15-16,18-21,23,26-28H,5,8-9,11-14H2,1-4H3,(H,29,30);/q;+1/p-1/t15-,16?,18+,19+,20-,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAZZPBMZAGLFJ-KYBYJIBGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662019 | |

| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134452-13-4 | |

| Record name | Sodium (3R,5R)-7-[(1S,2S,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.